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molecular formula C9H9NO4 B1313678 2-(3-nitrophenyl)propanoic Acid CAS No. 21762-10-7

2-(3-nitrophenyl)propanoic Acid

Cat. No. B1313678
M. Wt: 195.17 g/mol
InChI Key: MSCZZRXBIBUPKG-UHFFFAOYSA-N
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Patent
US06534546B1

Procedure details

Using 3-nitrophenylacetic acid t-butyl ester as a starting material and methyl iodide (1 eq.) as a reagent, the same procedures of Examples 1a and 1b gave 2-(3-nitrophenyl)propionic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:17])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1)(C)(C)C.[CH3:18]I>>[N+:14]([C:10]1[CH:9]=[C:8]([CH:7]([CH3:18])[C:6]([OH:5])=[O:17])[CH:13]=[CH:12][CH:11]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CC1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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